molecular formula C17H17ClFN5O2S B2444817 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 1796969-74-8

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No.: B2444817
CAS No.: 1796969-74-8
M. Wt: 409.86
InChI Key: FESUNKUWQOLRRF-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClFN5O2S and its molecular weight is 409.86. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

The compound 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluorobenzenesulfonamide shows potential in pharmaceutical development. It's closely related to methylbenzenesulfonamide derivatives, which have been identified as antagonists for CCR5, a receptor critical in HIV-1 infection. The synthesis and structural characterization of these compounds provide a basis for developing novel drug candidates (Cheng De-ju, 2015).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics and quantum chemical studies have been conducted on similar piperidine derivatives. These studies offer insights into the adsorption and corrosion inhibition properties of these compounds, potentially useful in material science and engineering applications (S. Kaya et al., 2016).

Structural Investigations for Dementia Treatment

There is research into the structural characteristics of compounds closely related to this compound for the treatment of dementia. Single-crystal X-ray and solid-state NMR studies of these compounds help in understanding their potential as active pharmaceutical ingredients (APIs) in treating dementia (Tomasz Pawlak et al., 2021).

Antagonistic Activity on Serotonin Receptors

Research has also focused on arylsulfonamide derivatives for their antagonistic activity on serotonin receptor subtypes, which are important in treating dementia and related psychological symptoms. The crystal structures of these compounds have been studied to understand their interactions with monoaminergic receptors in the central nervous system (J. Kalinowska‐Tłuścik et al., 2018).

Anti-Cancer Research

The compound is also related to piperidine derivatives studied for their potential in cancer treatment. Such compounds have shown properties that inhibit specific kinases, playing a crucial role in the development of cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Conformational Analysis in Drug Development

Conformational analysis of related compounds is vital in drug development. Studies focusing on the conformation and stability of these compounds in various states provide essential insights into their drug-like properties and potential therapeutic applications (J. Ribet et al., 2005).

Properties

IUPAC Name

3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN5O2S/c18-14-9-13(1-2-15(14)19)27(25,26)23-11-12-3-7-24(8-4-12)17-16(10-20)21-5-6-22-17/h1-2,5-6,9,12,23H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESUNKUWQOLRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.